molecular formula C22H25NO4 B13523642 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid

Cat. No.: B13523642
M. Wt: 367.4 g/mol
InChI Key: YXSUAENYZZNYIC-UHFFFAOYSA-N
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Description

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The general synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).

    Formation of the Amide Bond: The protected amino acid is then coupled with 3,3-dimethylbutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using a base, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(1H-indol-3-yl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid

Uniqueness

2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,3-dimethylbutanoic acid is unique due to its specific structure, which includes a 3,3-dimethylbutanoic acid moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

YXSUAENYZZNYIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

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